molecular formula C10H19N B13763420 Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl- CAS No. 67238-66-8

Ethylamine, 2-(2-cyclopentenyl)-N,N,1-trimethyl-

Katalognummer: B13763420
CAS-Nummer: 67238-66-8
Molekulargewicht: 153.26 g/mol
InChI-Schlüssel: RRBUJMKAFHUPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine is an organic compound with the molecular formula C11H21N It is characterized by a cyclopentene ring attached to a dimethylpropanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine typically involves the reaction of cyclopent-2-en-1-ylmethanol with N,N-dimethylpropan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopent-2-en-1-yl-N,N-dimethylpropan-2-one, while reduction can produce different amine derivatives .

Wissenschaftliche Forschungsanwendungen

1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine include:

Uniqueness

What sets 1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine apart from these similar compounds is its unique combination of a cyclopentene ring and a dimethylpropanamine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

67238-66-8

Molekularformel

C10H19N

Molekulargewicht

153.26 g/mol

IUPAC-Name

1-cyclopent-2-en-1-yl-N,N-dimethylpropan-2-amine

InChI

InChI=1S/C10H19N/c1-9(11(2)3)8-10-6-4-5-7-10/h4,6,9-10H,5,7-8H2,1-3H3

InChI-Schlüssel

RRBUJMKAFHUPIE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC1CCC=C1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.